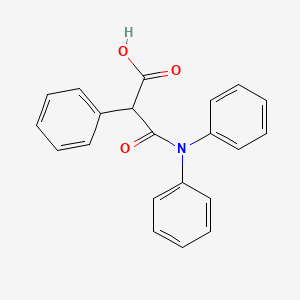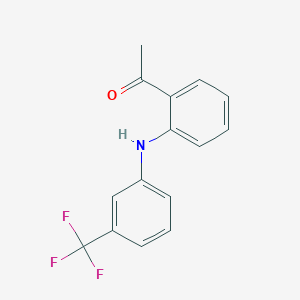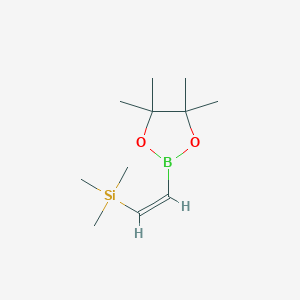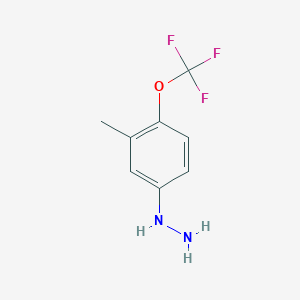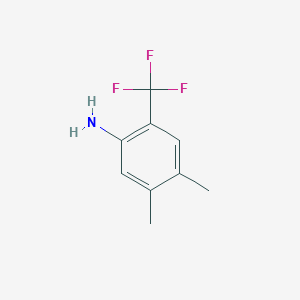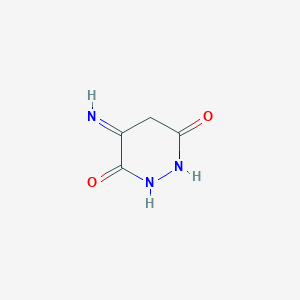
4-Iminotetrahydropyridazine-3,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Iminotetrahydropyridazine-3,6-dione is a heterocyclic compound that features a six-membered ring containing nitrogen atoms and carbonyl groups. This compound is part of the pyridazine family, which is known for its diverse applications in organic synthesis, medicinal chemistry, and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Iminotetrahydropyridazine-3,6-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 4-bromo-pyridazine-3,6-dione with amines using palladium-catalyzed cross-coupling reactions under microwave irradiation . This method is efficient and yields high purity products.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-Iminotetrahydropyridazine-3,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the pyridazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and aryl halides are used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyridazines, which can be further utilized in the synthesis of more complex molecules.
Aplicaciones Científicas De Investigación
4-Iminotetrahydropyridazine-3,6-dione has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-Iminotetrahydropyridazine-3,6-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to modifications that alter their activity. This mechanism is particularly useful in the development of targeted therapies and diagnostic tools.
Comparación Con Compuestos Similares
Similar Compounds
1H-Pyrazolo[3,4-b]pyridines: These compounds share a similar heterocyclic structure and are used in medicinal chemistry for their biological activity.
Meldrum’s Acid: Another heterocyclic compound with a similar core structure, used in organic synthesis.
Pyrimidine Derivatives: These compounds are structurally related and have applications in pharmaceuticals and agrochemicals.
Uniqueness
4-Iminotetrahydropyridazine-3,6-dione is unique due to its specific reactivity and ability to form stable covalent bonds with biological molecules. This makes it particularly valuable in the development of site-selective modification techniques and targeted therapies.
Propiedades
Fórmula molecular |
C4H5N3O2 |
|---|---|
Peso molecular |
127.10 g/mol |
Nombre IUPAC |
4-iminodiazinane-3,6-dione |
InChI |
InChI=1S/C4H5N3O2/c5-2-1-3(8)6-7-4(2)9/h5H,1H2,(H,6,8)(H,7,9) |
Clave InChI |
OQCPZEWRQLUCPT-UHFFFAOYSA-N |
SMILES canónico |
C1C(=N)C(=O)NNC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-Bromo-6-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B13124172.png)
